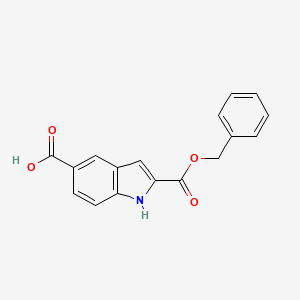
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride is an organic compound with the molecular formula C12H13ClN2O It is a derivative of acetyl chloride, featuring a phenyl ring substituted with a tetrahydropyrimidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride typically involves the reaction of 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
C12H13N2O2+SOCl2→C12H13ClN2O+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild conditions to form the corresponding amides, esters, and thioesters.
Hydrolysis: Water or aqueous bases (e.g., NaOH) can be used to hydrolyze the acyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols and Amines: Formed by reduction.
Aplicaciones Científicas De Investigación
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: Used in the synthesis of functional materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the acyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. The tetrahydropyrimidinyl group may also interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetic acid: The precursor to the acyl chloride derivative.
4-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzoic acid: A structurally similar compound with a benzoic acid moiety.
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)ethylamine: A derivative with an amine group instead of an acyl chloride.
Uniqueness
2-(4-(1,4,5,6-Tetrahydropyrimidin-2-yl)phenyl)acetyl chloride is unique due to the presence of both an acyl chloride group and a tetrahydropyrimidinyl group
Propiedades
IUPAC Name |
2-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-11(16)8-9-2-4-10(5-3-9)12-14-6-1-7-15-12/h2-5H,1,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQSCCSJXIWKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)






![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)



